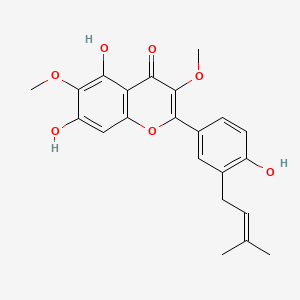

5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a flavonoid compound characterized by its unique structure, which includes three hydroxyl groups, two methoxy groups, and a prenyl group. This compound is derived from natural sources, particularly from the herbs of Dodonaea viscosa . It is known for its yellow powder form and has a molecular formula of C22H22O7 with a molecular weight of 398.4 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone typically involves the prenylation of a flavonoid skeletonThe final step involves the prenylation reaction, where a prenyl group is added to the flavonoid core under specific conditions, such as the presence of a base and a prenyl donor .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Análisis De Reacciones Químicas

Types of Reactions

5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone. These derivatives often exhibit different biological activities and properties compared to the parent compound .

Aplicaciones Científicas De Investigación

5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other flavonoid derivatives.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mecanismo De Acción

The mechanism of action of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its absorption and bioavailability. The compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: Similar structure with an additional prenyl group, exhibiting enhanced biological activities.

5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Known for its potent anticancer properties.

5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another flavonoid with similar hydroxyl and methoxy groups but differing in the position of these groups.

Uniqueness

5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its structural features enhance its bioavailability and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .

Actividad Biológica

5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone (commonly referred to as TDPF), is a flavonoid compound with significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C22H22O7

- Molecular Weight : 398.406 g/mol

- CAS Number : 959421-20-6

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 651.3 ± 55.0 °C at 760 mmHg

- LogP : 3.89

TDPF exhibits multiple mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : TDPF has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and mediators, which can help in managing inflammatory diseases .

- Anticancer Properties : TDPF has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. Studies indicate that TDPF induces apoptosis in these cells through the activation of caspases and modulation of cell cycle checkpoints .

Biological Activities

The biological activities of TDPF can be summarized as follows:

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of TDPF on MCF-7 cells, revealing an IC50 value of approximately 5.7 µM, indicating significant potency against breast cancer cells .

- In another study focusing on lung cancer (A549), TDPF exhibited an IC50 value of 0.51 ± 0.22 µM, demonstrating its potential as a therapeutic agent against this malignancy .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

TDPF's unique structure contributes to its distinct biological activities compared to similar flavonoids:

| Compound Name | Key Differences |

|---|---|

| 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone | Contains an additional prenyl group; enhanced biological activities |

| 5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone | Known for potent anticancer properties; different hydroxyl positioning |

| 5,6,4’-Trihydroxy-3,7-dimethoxyflavone | Similar hydroxyl and methoxy groups but differing prenyl group positioning |

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXCTBPUBORURW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.